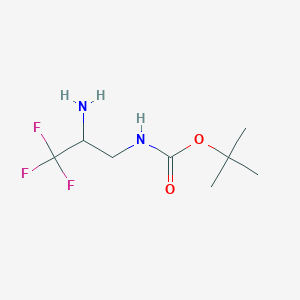
Tert-butyl N-(2-amino-3,3,3-trifluoropropyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-(2-amino-3,3,3-trifluoropropyl)carbamate is a chemical compound with the CAS Number: 1279818-32-4 . It has a molecular weight of 228.21 and its IUPAC name is tert-butyl (2-amino-3,3,3-trifluoropropyl)carbamate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H15F3N2O2/c1-7(2,3)15-6(14)13-4-5(12)8(9,10)11/h5H,4,12H2,1-3H3,(H,13,14) . This code provides a unique identifier for the molecular structure of the compound.It should be stored at a temperature of 4°C . Unfortunately, specific physical properties such as melting point, boiling point, and density were not found in the sources I searched.
Aplicaciones Científicas De Investigación
Chemoselective Transformation and Protecting Group Strategies
One application involves the chemoselective transformation of amino protecting groups via tert-butyldimethylsilyl carbamates, illustrating the compound's utility in the synthesis and modification of amino acids and peptides. This process enables the conversion of N-tert-butoxycarbonyl (Boc) compounds into N-benzyloxycarbonyl (Z) compounds under mild conditions, showcasing the compound's role in facilitating complex chemical transformations (Sakaitani & Ohfune, 1990).
Mild and Efficient Synthesis of Boc-protected Amines
Another significant application is the mild and efficient one-pot Curtius rearrangement for synthesizing Boc-protected amines. This process highlights the compound's utility in protecting amino acids, crucial for synthesizing peptides and proteins in a controlled manner (Lebel & Leogane, 2005).
Metalation and Alkylation Between Silicon and Nitrogen
The metalation and alkylation reactions between silicon and nitrogen, facilitated by tert-butyl carbamate derivatives, demonstrate the compound's role in creating α-functionalized α-amino silanes. This process is instrumental in developing materials with specific chemical properties, highlighting the compound's importance in materials science (Sieburth, Somers, & O'hare, 1996).
Photoredox-Catalyzed Cascade Reactions
The photoredox-catalyzed cascade reactions using tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate for synthesizing 3-aminochromones exemplify the compound's potential in photoredox chemistry. This innovative approach allows for the assembly of complex molecules under mild conditions, broadening the compound's applications in organic synthesis and drug discovery (Wang et al., 2022).
Versatile Intermediates for Asymmetric Synthesis of Amines
Tert-butyl N-(2-amino-3,3,3-trifluoropropyl)carbamate and its derivatives serve as versatile intermediates for the asymmetric synthesis of amines, crucial for developing pharmaceutically active compounds. This application underlines the compound's significance in creating enantiomerically pure substances, essential for drug development and chemical research (Ellman, Owens, & Tang, 2002).
Safety and Hazards
The safety information for this compound includes several hazard statements: H302, H315, H318, H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
tert-butyl N-(2-amino-3,3,3-trifluoropropyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15F3N2O2/c1-7(2,3)15-6(14)13-4-5(12)8(9,10)11/h5H,4,12H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CULJFUHYDUYEEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-{[4-(2-Ethoxyphenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)-6-phenoxypyrimidine](/img/structure/B2699939.png)
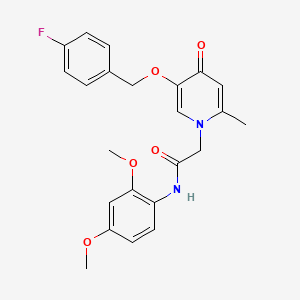
![Boronic acid, B-[3-[[(2-aminophenyl)amino]carbonyl]phenyl]-](/img/structure/B2699941.png)
![Benzo[d]thiazol-2-ylmethyl 4-phenoxybenzoate](/img/structure/B2699942.png)
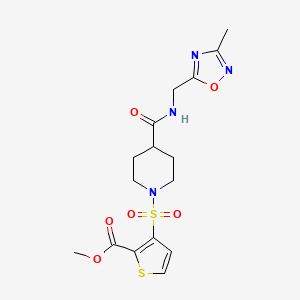
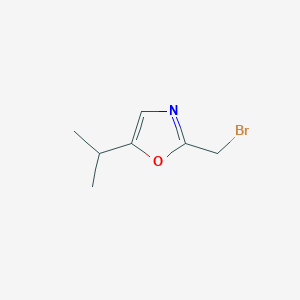
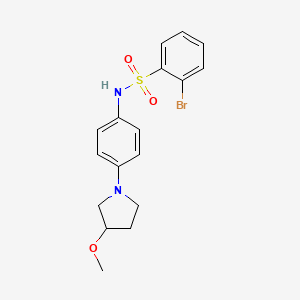
![6-[5-(3-Fluoropyridine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2699952.png)
![[(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 4-tert-butylcyclohexane-1-carboxylate](/img/structure/B2699955.png)
![2-[[5-Phenyl-7-[3-(trifluoromethyl)phenyl]pyrrolo[2,3-d]pyrimidin-4-yl]amino]ethanol](/img/structure/B2699956.png)

![N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide](/img/structure/B2699959.png)
![5-((2-Chlorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2699960.png)
